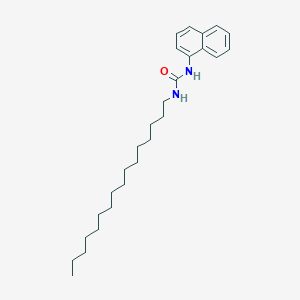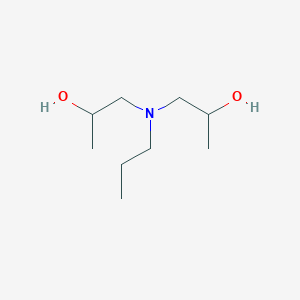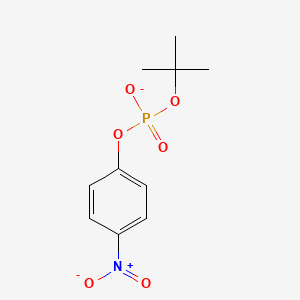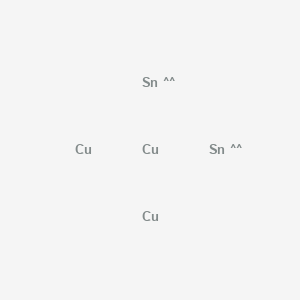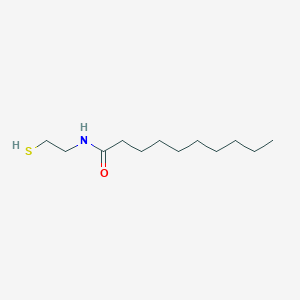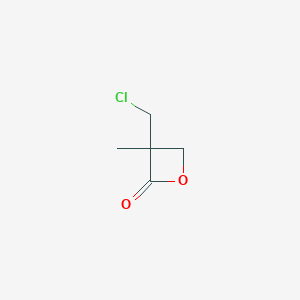
2-Oxetanone, 3-(chloromethyl)-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxetanone, 3-(chloromethyl)-3-methyl- is a heterocyclic organic compound featuring a four-membered oxetane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxetanone, 3-(chloromethyl)-3-methyl- typically involves the reaction of 3-chloropropyl acetate with potassium hydroxide at elevated temperatures (around 150°C). This reaction yields the oxetane ring structure, although the process can produce various by-products, including water, potassium chloride, and potassium acetate .
Industrial Production Methods
Industrial production methods for oxetane derivatives often involve similar synthetic routes but are optimized for higher yields and purity. Techniques such as diol cyclization and decarboxylation of cyclic carbonates are also employed to produce oxetane rings .
化学反応の分析
Types of Reactions
2-Oxetanone, 3-(chloromethyl)-3-methyl- undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Ring-Opening Reactions: The oxetane ring can be opened under acidic or basic conditions, leading to various linear or cyclic products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Agents such as potassium permanganate or chromium trioxide are used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Acidic or Basic Conditions: Ring-opening reactions often require strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions yield various substituted oxetanes, while oxidation and reduction can produce alcohols, ketones, or other functionalized derivatives .
科学的研究の応用
2-Oxetanone, 3-(chloromethyl)-3-methyl- has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and resins with unique mechanical and thermal properties.
Biological Research: It serves as a probe for studying enzyme mechanisms and metabolic pathways.
Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 2-Oxetanone, 3-(chloromethyl)-3-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 3,3-Bis(chloromethyl)oxetane
- 3,3-Bis(azidomethyl)oxetane
- 2-Methyloxetane
- 3-Methyloxetane
- 3-Azidooxetane
- 3-Nitrooxetane
- 3,3-Dimethyloxetane
- 3,3-Dinitrooxetane
Uniqueness
2-Oxetanone, 3-(chloromethyl)-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other oxetane derivatives, it offers a balance of stability and reactivity, making it a versatile compound for various applications .
特性
CAS番号 |
13390-74-4 |
|---|---|
分子式 |
C5H7ClO2 |
分子量 |
134.56 g/mol |
IUPAC名 |
3-(chloromethyl)-3-methyloxetan-2-one |
InChI |
InChI=1S/C5H7ClO2/c1-5(2-6)3-8-4(5)7/h2-3H2,1H3 |
InChIキー |
QQNJXKGKZPZIFW-UHFFFAOYSA-N |
正規SMILES |
CC1(COC1=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




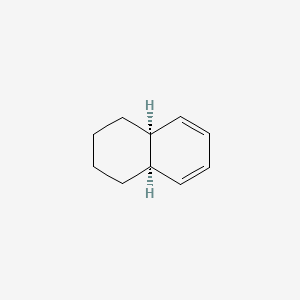
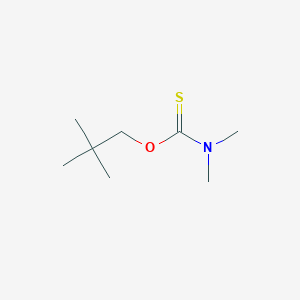
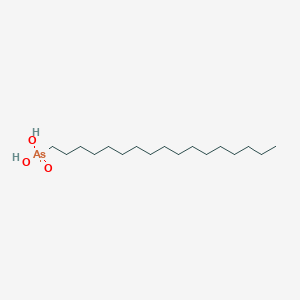
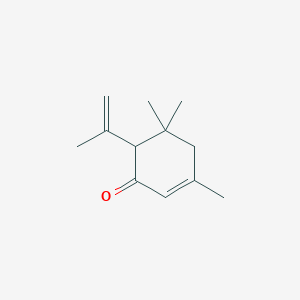
![3-Phenyl-2-{[(2-phenylethyl)amino]methyl}quinazolin-4(3H)-one](/img/structure/B14720276.png)

![7-[2-(Piperidin-1-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B14720283.png)
